molecular formula C8H6FIO B2584978 1-(4-Fluoro-3-iodophenyl)ethan-1-one CAS No. 1824096-42-5

1-(4-Fluoro-3-iodophenyl)ethan-1-one

Cat. No.: B2584978
CAS No.: 1824096-42-5
M. Wt: 264.038
InChI Key: HALREDJRXQMTIU-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-iodophenyl)ethan-1-one is an organic compound with the molecular formula C8H6FIO and a molecular weight of 264.04 g/mol It is a derivative of acetophenone, where the phenyl ring is substituted with fluorine and iodine atoms at the 4 and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Fluoro-3-iodophenyl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-fluoroacetophenone with iodine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under heating conditions, followed by acidification to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-3-iodophenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl ethanones with various functional groups replacing the iodine atom.

    Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Products include alcohols or other reduced derivatives.

Scientific Research Applications

1-(4-Fluoro-3-iodophenyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-iodophenyl)ethan-1-one depends on its specific applicationFor example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluoro-3-chlorophenyl)ethan-1-one
  • 1-(4-Fluoro-3-bromophenyl)ethan-1-one
  • 1-(4-Fluoro-3-methylphenyl)ethan-1-one

Uniqueness

1-(4-Fluoro-3-iodophenyl)ethan-1-one is unique due to the presence of both fluorine and iodine atoms on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as reactivity and stability, which can be advantageous in various synthetic and research applications .

Properties

IUPAC Name

1-(4-fluoro-3-iodophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALREDJRXQMTIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824096-42-5
Record name 1-(4-fluoro-3-iodophenyl)ethan-1-one
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